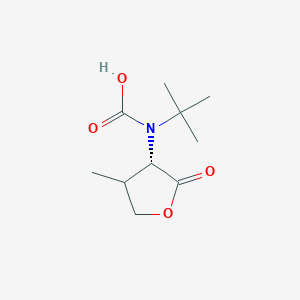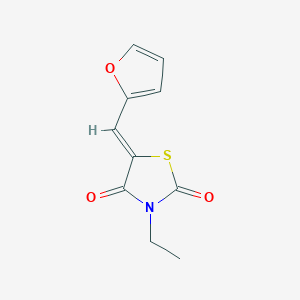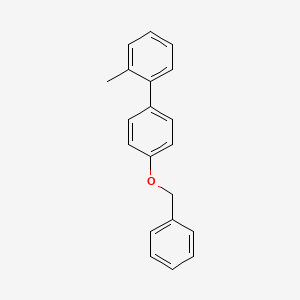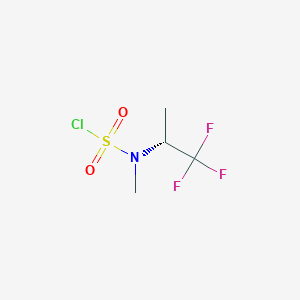![molecular formula C18H21NO5S B12868394 (S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid is a chiral compound with a complex structure that includes a biphenyl moiety, a sulfonamide group, and a branched aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid typically involves several steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the biphenyl compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Aliphatic Chain: The final step involves the attachment of the chiral aliphatic chain through an amide bond formation, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a chiral amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group on the biphenyl moiety can undergo oxidation to form a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid can be used as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound may serve as a ligand in the study of protein-ligand interactions, particularly in the context of sulfonamide-binding proteins.
Medicine
Industry
In material science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, binding to the active site, and blocking the enzyme’s activity. The biphenyl moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methylbutanoic acid chain.
(S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of a methoxy-substituted biphenyl moiety, a sulfonamide group, and a chiral aliphatic chain makes (S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid distinct. This structure provides specific interactions with biological targets and unique chemical reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H21NO5S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)17(18(20)21)19-25(22,23)16-10-6-14(7-11-16)13-4-8-15(24-3)9-5-13/h4-12,17,19H,1-3H3,(H,20,21)/t17-/m0/s1 |
InChI-Schlüssel |
MDWFJTBWOFNAQX-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)

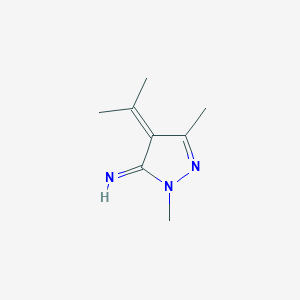
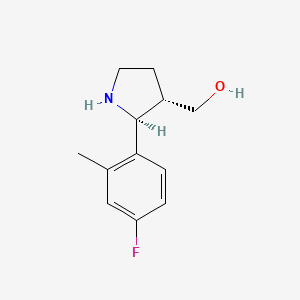
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
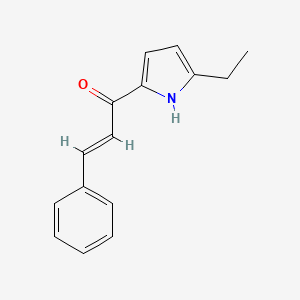
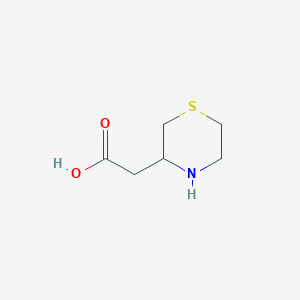
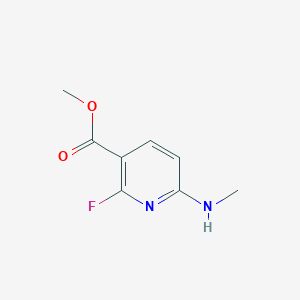
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
